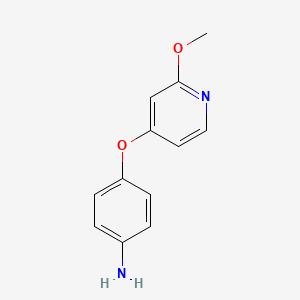
4-(2-Methoxypyridin-4-yloxy)benzenamine
Description
4-(2-Methoxypyridin-4-yloxy)benzenamine is a substituted aromatic amine featuring a benzenamine core linked to a 2-methoxypyridin-4-yloxy group. This structure combines the electron-donating methoxy group on the pyridine ring with the nucleophilic amine group on the benzene ring, influencing its electronic, steric, and solubility properties. The pyridine moiety introduces aromatic nitrogen, which can participate in hydrogen bonding and π-π interactions, while the methoxy group enhances lipophilicity and modulates steric hindrance .
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4-(2-methoxypyridin-4-yl)oxyaniline |
InChI |
InChI=1S/C12H12N2O2/c1-15-12-8-11(6-7-14-12)16-10-4-2-9(13)3-5-10/h2-8H,13H2,1H3 |
InChI Key |
OQAGIFHYFPUEEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxypyridin-4-yloxy)benzenamine typically involves the following steps:
Nitration: The starting material, 2-methoxy-pyridine, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Etherification: The amino group is then reacted with 4-chlorophenol in the presence of a base to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxypyridin-4-yloxy)benzenamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-(2-Methoxypyridin-4-yloxy)benzenamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-Methoxypyridin-4-yloxy)benzenamine depends on its specific application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the methoxy group can influence the compound’s solubility and membrane permeability.
Chemical Reactions: The compound’s reactivity is influenced by the electron-donating effects of the methoxy group and the electron-withdrawing effects of the amino group, which can stabilize or destabilize reaction intermediates.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of 4-(2-Methoxypyridin-4-yloxy)benzenamine and their substituent-driven properties:
Key Observations :
- Electron-donating groups (e.g., –OCH3, –OCH2CH2OCH3) improve solubility and stability, as seen in 4-(2-methoxyethoxy)-3-methyl-benzenamine hydrochloride .
- Extended conjugated systems (e.g., styryl group in Compound-3 ) enhance binding to biomolecules like DNA polymerase α.
Physicochemical Properties
Comparative physicochemical data for select analogs:
Analysis :
- The methoxypyridinyloxy group likely increases molecular weight compared to simpler benzenamines (e.g., 4-(1H-imidazol-4-yl)benzenamine) but enhances solubility via polar interactions.
- Sulfonyl and imidazolyl groups introduce distinct electronic effects, altering reactivity profiles .
Quantum Chemical Correlations
DFT studies on Schiff bases () reveal that:
- EHOMO (electron-donating capacity) correlates with inhibition efficiency. The methoxy group in the target compound may elevate EHOMO, enhancing adsorption.
- Dipole moment (polarity) influences solubility and interfacial interactions. The asymmetric substitution pattern in this compound likely increases dipole moment compared to symmetrically substituted analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


